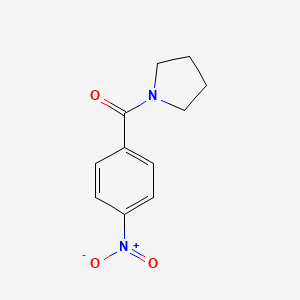![molecular formula C10H11N3OS B1297243 1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone CAS No. 247109-18-8](/img/structure/B1297243.png)
1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone” is a compound that has been used as a reactant in the preparation of thiazole and thiadiazole derivatives . It is also known as 2-acetyl-3-phenyl-2,3-dihydro-1,2,4-thiadiazol-5-amine .
Synthesis Analysis
The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process is reported to be around 71% .Molecular Structure Analysis
The molecular structure of the compound is represented by the linear formula C10H11N3OS . The compound has a molecular weight of 221.28 .Chemical Reactions Analysis
The compound has been used as a reactant in the preparation of thiazole and thiadiazole derivatives . It has also been used in the synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .Physical And Chemical Properties Analysis
The compound has a melting point range of 188–190°C . The IR spectrum is reported as 3356, 3312, 3048, 2960, 1686, 1620, 1608 cm−1 .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
1,3,4-Thiadiazole derivatives, including 1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone, are crucial in the synthesis of heterocyclic compounds due to their wide range of pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The compound serves as a versatile precursor for the development of various bioactive molecules, highlighting its significance in medicinal chemistry (Lelyukh, 2019).
Pharmacological Potential and Chemical Modifications
The pharmacological potential of 1,3,4-thiadiazole and its derivatives is significantly attributed to the presence of the toxophoric N2C2S moiety, which imparts unique anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities. This underscores the importance of chemical modifications to the thiadiazole nucleus to enhance bioavailability and counter antibiotic resistance challenges (Mishra et al., 2015).
Role in Antibiotic Resistance and Bioavailability
The stability and bioactive potential of thiadiazole derivatives are of particular interest in addressing the global issue of antibiotic resistance. By modifying the thiadiazole core with various bioactive moieties, researchers aim to develop new medicinal agents with improved solubility and bioavailability, which is a critical aspect in the journey from compound synthesis to drug development (Tiwary et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-amino-3-phenyl-3H-1,2,4-thiadiazol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7(14)13-9(12-10(11)15-13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUMPKBXOTXOAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(N=C(S1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208071 |
Source


|
| Record name | 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone | |
CAS RN |
247109-18-8 |
Source


|
| Record name | 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247109-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Amino-3-phenyl-1,2,4-thiadiazol-2(3H)-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)



![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)

![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)




![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)